molecular formula C11H11NO2 B1338543 1,3-dimethyl-1H-indole-2-carboxylic acid CAS No. 204919-54-0

1,3-dimethyl-1H-indole-2-carboxylic acid

Cat. No.: B1338543
CAS No.: 204919-54-0
M. Wt: 189.21 g/mol
InChI Key: GUAVXCSZSKSTBL-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological and pharmacological activities. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications .

Preparation Methods

The synthesis of 1,3-dimethyl-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst. For industrial production, the use of p-toluenesulfonic acid in toluene has been reported to yield the desired indole product .

Chemical Reactions Analysis

1,3-Dimethyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Scientific Research Applications

1,3-Dimethyl-1H-indole-2-carboxylic acid has numerous applications in scientific research:

Comparison with Similar Compounds

1,3-Dimethyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    1,2-Dimethylindole: Another indole derivative with different substitution patterns, leading to varied biological activities.

    5-Bromo-1,3-dimethyl-1H-indole:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

1,3-dimethylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-8-5-3-4-6-9(8)12(2)10(7)11(13)14/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAVXCSZSKSTBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50500409
Record name 1,3-Dimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204919-54-0
Record name 1,3-Dimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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